

# 3-Ethylcyclopentanone CAS number 10264-55-8

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## Compound of Interest

Compound Name: 3-Ethylcyclopentanone

Cat. No.: B081463

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An In-depth Technical Guide to **3-Ethylcyclopentanone** (CAS 10264-55-8)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Ethylcyclopentanone**, identified by CAS number 10264-55-8, is a cyclic ketone with the molecular formula  $C_7H_{12}O$ .<sup>[1][2][3]</sup> This compound consists of a five-membered cyclopentane ring substituted with an ethyl group at the third position and a ketone functional group.<sup>[1]</sup> It typically presents as a colorless to pale yellow liquid with a characteristic odor.<sup>[1]</sup> Due to the reactivity of its carbonyl group and its role as a versatile molecular scaffold, **3-ethylcyclopentanone** serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.<sup>[1][4][5][6]</sup> This document provides a comprehensive technical overview of its properties, synthesis, analysis, and applications.

## Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of **3-Ethylcyclopentanone** are fundamental to its application in a laboratory or industrial setting. While generally soluble in organic solvents like ethanol and ether, its solubility in water has been variously reported as both limited and soluble, suggesting miscibility under certain conditions.<sup>[1][4][5][7][8]</sup>

## Chemical Identifiers and Properties

The following table summarizes the key identifiers and computed properties for **3-Ethylcyclopentanone**.

Property	Value	Reference
CAS Number	10264-55-8	[2][3][9]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O	[1][2][3]
Molecular Weight	112.17 g/mol	[2][3][9]
IUPAC Name	3-ethylcyclopentan-1-one	[2][4][9]
Synonyms	Cyclopentanone, 3-ethyl-	[1][5][9]
InChI Key	XERALSLWOPMNRJ-UHFFFAOYSA-N	[2][10]
SMILES	<chem>CCC1CCC(=O)C1</chem>	[6][11][12]
Purity (Typical)	≥98.5% - 99%	[1][3][6]

## Physical Data

Quantitative physical data is crucial for experimental design, including reaction setup and purification procedures. Note that some reported values, such as melting point, may be anomalous and should be treated with caution.

Property	Value	Reference
Appearance	Clear colorless to pale yellow liquid	[1][6]
Boiling Point	163.5 - 171 °C (@ 760 mmHg)	[5][7][8]
Flash Point	31 - 45.8 °C (88 - 114 °F)	[5][7][8]
Refractive Index	1.4375 - 1.4405 (@ 20°C)	[6]
logP (o/w)	1.22 - 1.4	[5][8][9][13]
Water Solubility	Soluble	[4][5][7][8]

## Spectroscopic Data

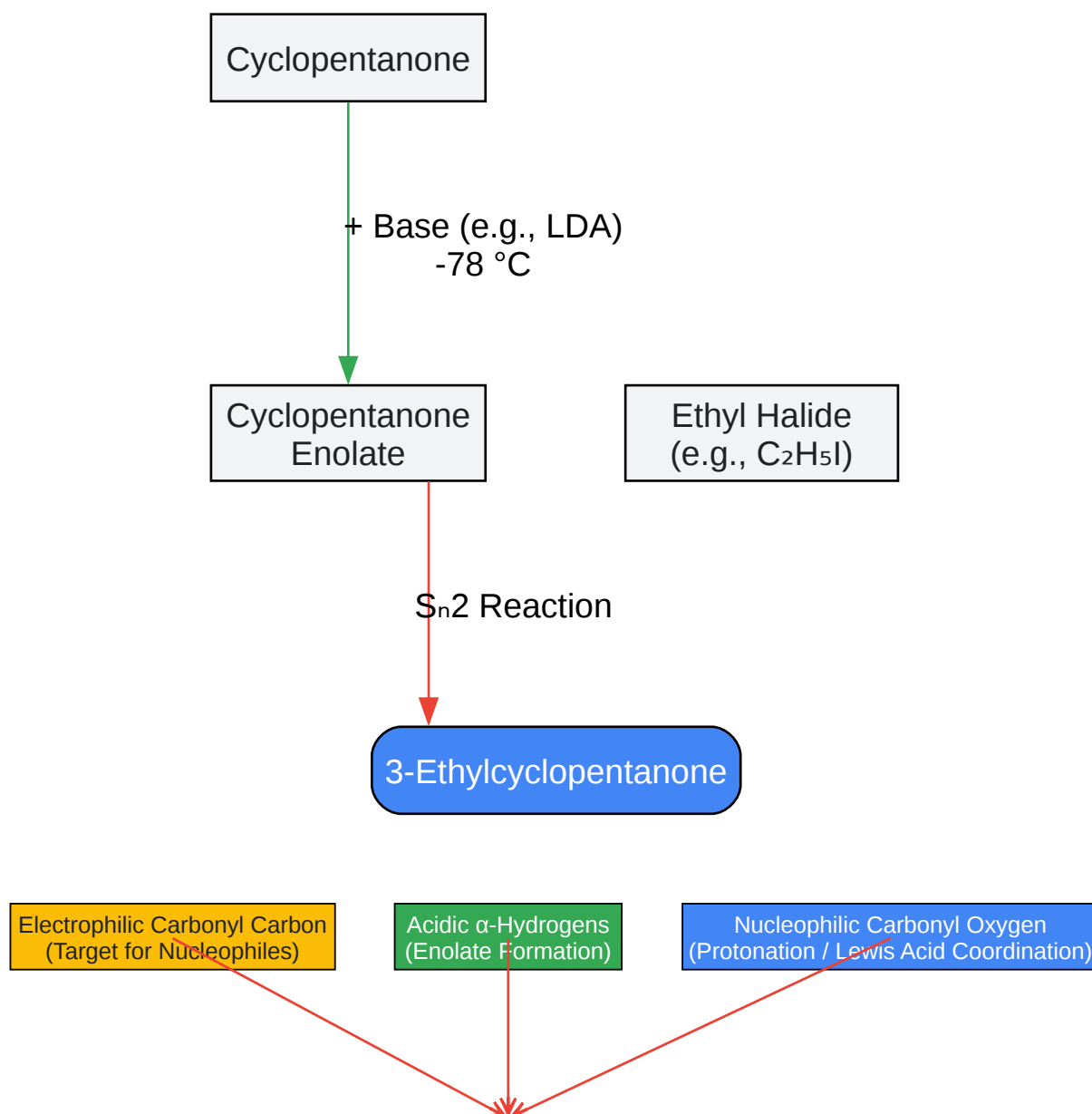
Spectroscopic analysis is essential for structure confirmation and purity assessment. While experimental spectra are available through databases like the NIST WebBook, the following table summarizes the expected characteristic signals based on the molecule's structure.[\[2\]](#)[\[10\]](#)

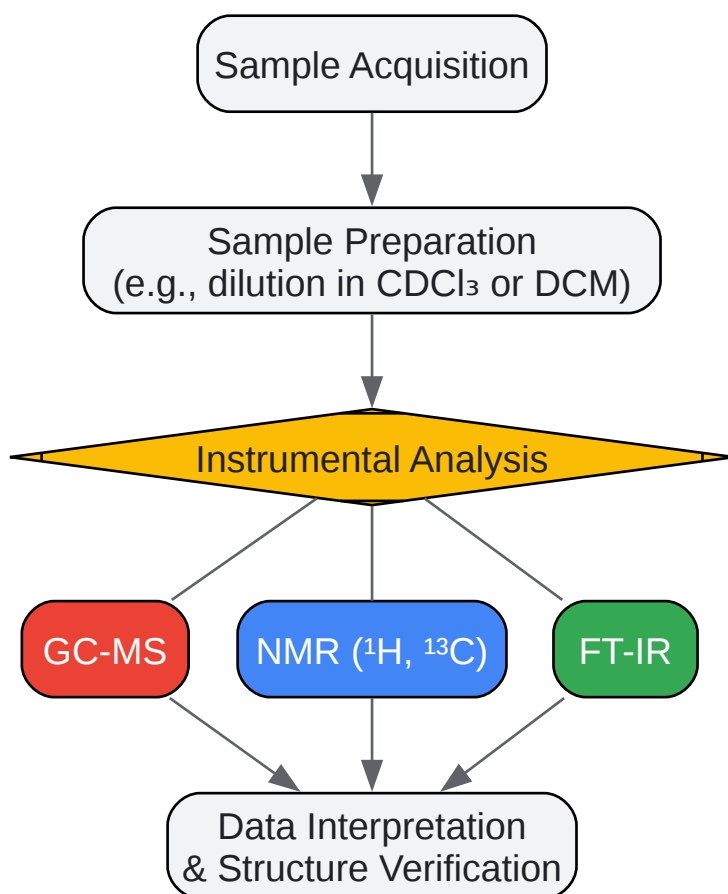
Technique	Expected Characteristics
IR Spectroscopy	Strong, sharp C=O stretch ( $\sim 1745\text{ cm}^{-1}$ ); C-H stretches for $\text{sp}^3$ carbons ( $\sim 2850\text{-}3000\text{ cm}^{-1}$ )
$^1\text{H}$ NMR	Multiplets for cyclopentanone ring protons ( $\sim 1.5\text{-}2.5\text{ ppm}$ ); Triplet for $-\text{CH}_3$ of ethyl group ( $\sim 0.9\text{ ppm}$ ); Quartet for $-\text{CH}_2-$ of ethyl group ( $\sim 1.4\text{ ppm}$ )
$^{13}\text{C}$ NMR	Carbonyl carbon signal ( $>200\text{ ppm}$ ); Signals for ethyl group carbons ( $\sim 10\text{-}30\text{ ppm}$ ); Signals for cyclopentanone ring carbons ( $\sim 20\text{-}50\text{ ppm}$ )
Mass Spec. (EI)	Molecular ion ( $\text{M}^+$ ) peak at $m/z = 112$ ; Fragmentation pattern showing loss of ethyl group ( $m/z = 83$ ) and other characteristic fragments

## Synthesis and Reactivity

### Synthesis Pathway

Detailed experimental protocols for the synthesis of **3-ethylcyclopentanone** are not extensively published in open literature. However, a known synthesis has been reported in Tetrahedron Letters.[\[5\]](#) A plausible and common strategy for its synthesis involves the  $\alpha$ -alkylation of a cyclopentanone enolate with an ethyl halide. This standard organometallic approach provides a direct route to the target compound.





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